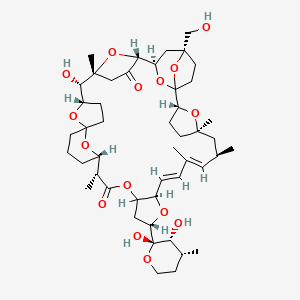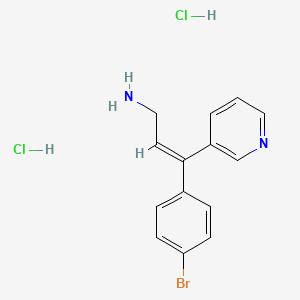
3-(4-Hydroxy-3-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroferulate is a monocarboxylic acid anion that is the conjugate base of dihydroferulic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as an antioxidant, a human xenobiotic metabolite, a mouse metabolite and a plant metabolite. It is a conjugate base of a dihydroferulic acid.
Aplicaciones Científicas De Investigación
Chemical Structure and Isolation
- Chemical Isolation : Research has identified enantiomeric neolignans related to 3-(4-Hydroxy-3-methoxyphenyl)propanoate, isolated from Lobelia Chinensis, demonstrating its presence in natural sources and potential applications in organic chemistry and pharmacology (Chen et al., 2010).
Biological Activity and Applications
- Antibacterial and Toxicological Properties : Cinnamic acid derivatives, including a compound structurally similar to 3-(4-Hydroxy-3-methoxyphenyl)propanoate, exhibited antibacterial activity and were evaluated for phytotoxicity and genotoxicity, hinting at possible applications in agriculture and medicine (Jităreanu et al., 2013).
Chemical Synthesis and Transformations
- Electrochemical Hydrogenation : Electrosynthesis has been utilized for hydrogenating the double bonds in 3-(methoxyphenyl)propenoic acids, leading to the production of 3-(methoxyphenyl)propanoic acids, which includes compounds related to 3-(4-Hydroxy-3-methoxyphenyl)propanoate. This process has implications for industrial chemistry and material science (Korotaeva et al., 2011).
Crystal Structure and Spectroscopic Analysis
- Crystal Structure Analysis : Studies on the crystal structure, infrared spectrum, and thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt provide insights into its physical properties, relevant for materials science and crystallography (Kula et al., 2007).
Novel Compounds and Derivatives
- Synthesis of Derivatives : Research into the synthesis of various derivatives of 3-(4-methoxyphenyl)propanoates, including amyl 4-hydroxy-3-methoxycinnamate, offers avenues for developing new chemical entities with potential applications in pharmaceuticals and organic chemistry (Xin-jie, 2012).
Propiedades
Fórmula molecular |
C10H11O4- |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/p-1 |
Clave InChI |
BOLQJTPHPSDZHR-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)[O-])O |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B1240201.png)

![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B1240208.png)

![NCGC00385952-01_C15H26O_1,7-Dimethyl-7-(4-methyl-3-penten-1-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B1240211.png)

![Methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B1240213.png)


![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)

